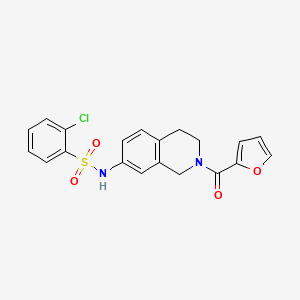
2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN2O4S and its molecular weight is 416.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis routes and chemical behaviors of compounds structurally similar to 2-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide. For example, studies on tetrahydroisoquinoline derivatives have detailed synthetic methods that produce compounds with pharmacological interest and pharmacophoric substituents. This indicates a broad interest in the chemical manipulation of tetrahydroisoquinoline and furan derivatives to explore their potential in various applications (Kandinska, Kozekov, & Palamareva, 2006).
Potential Pharmacological Applications
Several studies have synthesized and characterized compounds with the tetrahydroisoquinoline moiety to investigate their potential pharmacological applications. For instance, research on the synthesis of novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds has shown significant anticonvulsant activity, suggesting these compounds could be explored for their neuroprotective properties (Ohkubo et al., 1996).
Antimicrobial Activity
Compounds containing the tetrahydroisoquinoline moiety have also been synthesized and tested for their antimicrobial properties. For instance, some derivatives have displayed high activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (No authors listed, 2019).
Catalytic Applications
Research into the catalytic properties of related compounds, such as those containing aromatic sulfonamides and pyridinyl rings, has shown that they can act as efficient catalysts in transfer hydrogenation processes. This suggests a utility in organic synthesis and potential industrial applications (Dayan et al., 2013).
Anticancer Activity
The synthesis of substituted tetrahydroisoquinolines has been explored for their anticancer properties, with some derivatives showing potent cytotoxicity against various cancer cell lines. This research supports the exploration of tetrahydroisoquinoline derivatives as potential anticancer agents (Redda, Gangapuram, & Ardley, 2010).
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-17-4-1-2-6-19(17)28(25,26)22-16-8-7-14-9-10-23(13-15(14)12-16)20(24)18-5-3-11-27-18/h1-8,11-12,22H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWUIWEIJFUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

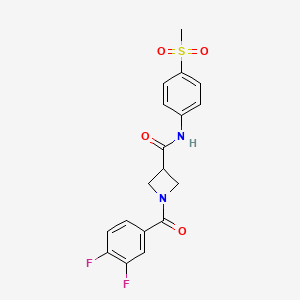
![[2-(4-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2627687.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2627688.png)
![4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2627689.png)
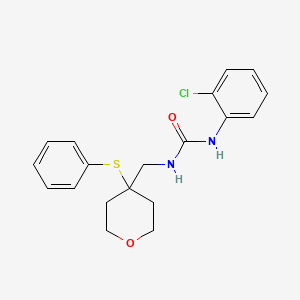
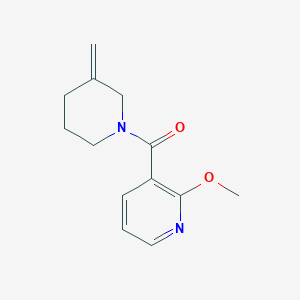
![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride](/img/structure/B2627694.png)


![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627697.png)
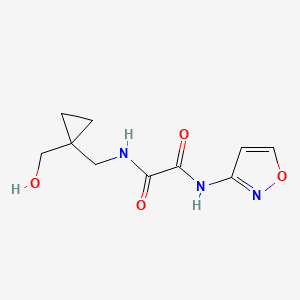
![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2627699.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide](/img/structure/B2627700.png)
